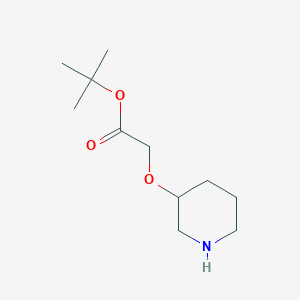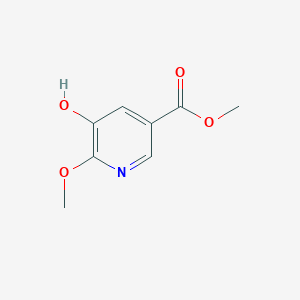
Methyl 5-hydroxy-6-methoxynicotinate
Übersicht
Beschreibung
“Methyl 5-hydroxy-6-methoxynicotinate” is a chemical compound with the CAS Number: 166742-16-1 . It has a molecular weight of 183.16 and its IUPAC name is methyl 5-hydroxy-6-methoxynicotinate . It is used as an intermediate to prepare selective cyclooxygenase-2 inhibitors .
Molecular Structure Analysis
The molecular formula of “Methyl 5-hydroxy-6-methoxynicotinate” is C8H9NO4 . The Inchi Code is 1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3 and the Inchi Key is RLHNCRFEGUYTPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-hydroxy-6-methoxynicotinate” is a solid at room temperature . It has a boiling point of 392.6±37.0C at 760 mmHg and a flash point of 191.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks for Chemical Compounds
Methyl 5-hydroxy-6-methoxynicotinate serves as a valuable building block in the synthesis of complex chemical structures. For instance, it is utilized in the synthesis of methyl 2-amino-6-methoxynicotinate, a compound that acts as a precursor for the preparation of fused 2-pyridones. This process involves sequential microwave-induced regioselective methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions, highlighting improved regioselectivity and purity profile of the reaction products (György Jeges et al., 2011).
Photophysical Properties and Quantum Chemistry
Methyl 5-hydroxy-6-methoxynicotinate's derivatives exhibit significant interest in photophysical studies. For example, methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a related compound, has been synthesized to investigate its luminescence properties in various solvents. The introduction of methoxy groups to the thiophenyl moiety results in enhanced quantum yield and specific luminescence properties, underscoring the compound's potential for applications in material science and quantum chemistry (Soyeon Kim et al., 2021).
Enzymatic and Microbial Biotransformation
The enzymatic and microbial biotransformation of pyridine and pyrazine carboxylic acids, including compounds related to methyl 5-hydroxy-6-methoxynicotinate, highlights the potential for developing novel hydroxylated derivatives through biocatalysis. Strains like Ralstonia/Burkholderia sp. DSM 6920 have demonstrated the ability to regioselectively hydroxylate substrates, including 6-methylnicotinate, to produce hydroxylated derivatives efficiently. This biotransformation capability opens avenues for the microbial production of novel compounds with potential applications in pharmaceuticals and agrochemicals (A. Tinschert et al., 2000).
Antitumor and Antimicrobial Activities
Research into novel comenic acid derivatives, including those containing isoxazole and isothiazole moieties synthesized from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, has shown synergetic effects in mixtures with Temobel (Temozolomide), a first-line antitumor drug used in brain tumor chemotherapy. Such findings suggest the potential of methyl 5-hydroxy-6-methoxynicotinate derivatives for development into new drugs with enhanced antitumor and antimicrobial activities (A. Kletskov et al., 2018).
Wirkmechanismus
Mode of Action
It is a derivative of nicotinic acid, which is known to act as a peripheral vasodilator . It is possible that Methyl 5-hydroxy-6-methoxynicotinate may share similar properties, but this requires further investigation .
Biochemical Pathways
The biochemical pathways affected by Methyl 5-hydroxy-6-methoxynicotinate are currently unknown due to the lack of research in this area .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
Safety and Hazards
“Methyl 5-hydroxy-6-methoxynicotinate” has several safety considerations. It has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-6(10)3-5(4-9-7)8(11)13-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNCRFEGUYTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-6-methoxynicotinate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)
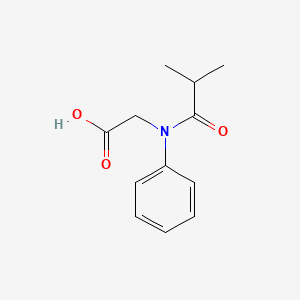
![7,8,9,10,11,12-Hexahydrocycloocta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3108483.png)
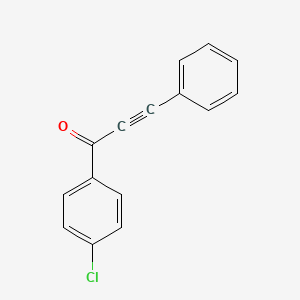
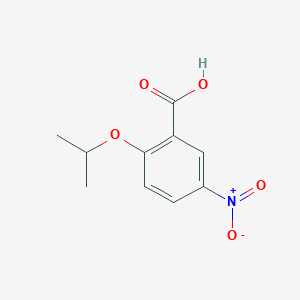


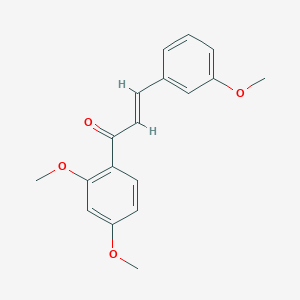
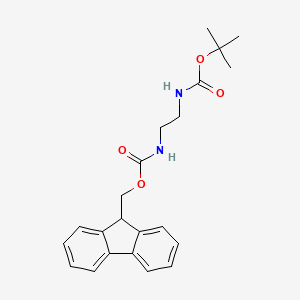
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)
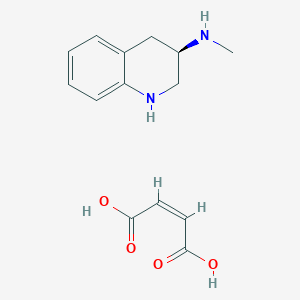
![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)

